5-Methylpyrimidine-2-carboxylic acid
Overview
Description
5-Methylpyrimidine-2-carboxylic acid is a compound with the molecular formula C6H6N2O2 . It has a molecular weight of 138.12 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H6N2O2/c1-4-2-7-5 (6 (9)10)8-3-4/h2-3H,1H3, (H,9,10)
. The Canonical SMILES structure is CC1=CN=C (N=C1)C (=O)O
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 138.12 g/mol . It has a computed XLogP3-AA value of 0.4 . The compound has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 138.042927438 g/mol . The topological polar surface area is 63.1 Ų . The compound has a heavy atom count of 10 .Scientific Research Applications
Synthesis Applications
5-Methylpyrimidine-2-carboxylic acid and its derivatives have been extensively studied for their utility in chemical synthesis. For example, they have been used in the one-step construction of 2-substituted-4,6-diazaindoles, demonstrating the ability to yield a range of products efficiently without the need for protecting groups or oxidation-state adjustment (Song et al., 2009). Additionally, derivatives like 5-arylpyrimidine-2-carboxylic acids have been synthesized and studied for their liquid-crystal characteristics, showing potential applications in materials science (Mikhaleva et al., 1986).
Pharmaceutical Applications
In the pharmaceutical realm, derivatives of this compound have been explored for various medicinal applications. For example, compounds derived from it have shown analgesic, anti-inflammatory, and immunosuppressive activity in pharmacological screenings (Malinka et al., 1989). Additionally, certain derivatives have been investigated as potent inhibitors of the hepatitis C virus NS5B polymerase, which is crucial for antiviral drug development (Stansfield et al., 2004).
Biochemical Studies
Biochemical behavior of derivatives like 4-amino-5-carboxy-2-methylpyrimidine has been compared with other compounds in aqueous solutions, contributing to a better understanding of their chemical properties in biological systems (Hirai, 1966). This type of study is essential for designing drugs and understanding their interactions in the body.
Crystal Structure Analysis
The compound has also been a focus in crystallography. For instance, intermolecular interactions involving derivatives of this compound have been classified using cluster analysis and multivariate statistics, contributing to the field of crystal structure prediction. This approach has shown potential as an aid to predict crystal structures, especially involving carboxylate group interactions (Collins et al., 2010).
Solid-State Chemistry
Research in solid-state chemistry has included studies on the microwave-assisted synthesis of 2-amino-4-arylpyrimidine derivatives from this compound. This efficient and rapid method opens up possibilities for the generation of a variety of 2-substituted pyrimidines, useful in various chemical and pharmaceutical applications (Matloobi & Kappe, 2007).
Safety and Hazards
The compound is considered hazardous. It is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
5-methylpyrimidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4-2-7-5(6(9)10)8-3-4/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADCKQUVPNDPJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569324 | |
Record name | 5-Methylpyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
99420-75-4 | |
Record name | 5-Methylpyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylpyrimidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5-Methylpyrimidine-2-carboxylic acid in the development of novel anticancer agents?
A1: this compound serves as a crucial starting material in synthesizing a series of Pyrimidine containing 1,2,4‐triazolo[3,4‐b]‐1,3,4‐thiadiazol‐3‐yl)thio)‐1‐phenylethanone derivatives. [] These derivatives have demonstrated promising anticancer activity in preliminary studies.
Q2: How were the synthesized compounds incorporating this compound evaluated for their anticancer potential?
A2: The synthesized compounds, which utilize this compound as a building block, were subjected to molecular docking studies. These studies focused on their interaction with dihydrofolate reductase (DHFR), an enzyme crucial for cell growth and proliferation, often targeted in cancer therapy. [] The promising docking scores suggest potential for inhibiting DHFR activity and hindering cancer cell growth.
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